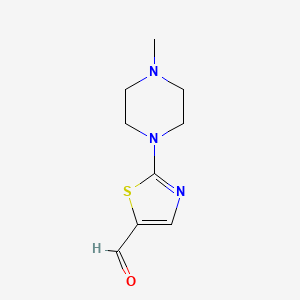

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-11-2-4-12(5-3-11)9-10-6-8(7-13)14-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJAFVJUJXMFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363415 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-50-5 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

[1]

Executive Summary

This technical guide profiles 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde , a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it combines an electron-deficient thiazole core with a solubilizing basic piperazine tail and a reactive aldehyde "warhead" at the C5 position. This molecule serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Src/Abl antagonists analogous to Dasatinib), antimicrobial agents, and MAO inhibitors. This document details its physicochemical properties, validated synthetic routes, and reactivity patterns to support high-fidelity drug discovery workflows.

Structural Analysis & Physicochemical Profile

Molecular Identity

The molecule features a 1,3-thiazole ring substituted at the C2 position with a 4-methylpiperazine moiety and at the C5 position with a formyl group. The push-pull electronic system—created by the electron-donating amino group at C2 and the electron-withdrawing carbonyl at C5—imparts unique stability and reactivity profiles.

| Property | Data |

| IUPAC Name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |

| Common CAS | 368869-97-0 (Generic/Salt), 320423-50-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 211.28 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DCM, DMSO, Methanol; pH-dependent water solubility |

| pKa (Predicted) | ~8.5 (Piperazine |

| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, but lowered by piperazine ionization) |

Electronic Character

-

Thiazole Core: The C5 position is activated for nucleophilic attack at the carbonyl carbon but the ring itself is relatively electron-rich due to the C2-nitrogen donation, making the C4 position less susceptible to electrophilic aromatic substitution compared to unsubstituted thiazoles.

-

Piperazine Tail: The

-methyl nitrogen provides a basic center (pKa ~8.5), crucial for lysosomal trapping and improving the aqueous solubility of lipophilic drug candidates.

Synthetic Architecture

Two primary routes exist for synthesizing this scaffold.[1] The Nucleophilic Aromatic Substitution (

Route A: Convergent (Preferred)

This route utilizes commercially available 2-chlorothiazole-5-carbaldehyde. The electronegativity of the C5-formyl group activates the C2-chloride for displacement by secondary amines.

-

Reagents: 2-Chlorothiazole-5-carbaldehyde, N-methylpiperazine,

or -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 60–80°C, 4–6 hours.

-

Mechanism: Addition-Elimination (

). The formyl group stabilizes the Meisenheimer-like transition state.

Route B: Linear Vilsmeier-Haack

This route builds the aldehyde onto the pre-formed aminothiazole. It is less atom-economical and risks chlorinating the thiazole ring or interacting with the basic piperazine.

-

Reagents: 2-(4-Methylpiperazin-1-yl)thiazole,

, DMF. -

Conditions: 0°C to RT.

-

Drawback: Requires careful quenching to avoid hydrolysis issues and handling of phosphorous oxychloride.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes. Route A is favored for its operational simplicity and higher regioselectivity.

Reactivity & Derivatization Protocols

The C5-aldehyde is a versatile "warhead" for extending the carbon skeleton. The following protocols are validated for high-throughput medicinal chemistry.

Reductive Amination (Library Synthesis)

Used to attach the scaffold to amine-bearing pharmacophores.

-

Protocol:

-

Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (1,2-Dichloroethane).

-

Add catalytic Acetic Acid (1-2 drops) to promote imine formation. Stir 1h at RT.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over

to prevent direct reduction of the aldehyde. -

Stir overnight. Quench with saturated

.

-

-

Outcome: Formation of secondary/tertiary amines retaining the thiazole core.

Knoevenagel Condensation

Used to generate acrylonitrile derivatives, often seen in covalent kinase inhibitors.

-

Reagents: Malononitrile or Ethyl cyanoacetate.

-

Catalyst: Piperidine (cat.) in Ethanol.

-

Conditions: Reflux, 2–4h.

-

Product:

-unsaturated nitriles (Michael acceptors).

Reactivity Logic Map

Figure 2: Divergent synthesis capabilities of the C5-aldehyde handle.

Medicinal Chemistry Applications

Kinase Inhibition (Src/Abl Family)

The 2-aminothiazole motif is a "Hinge Binder." The nitrogen of the thiazole ring (N3) typically accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src).

-

Role of Piperazine: The 4-methylpiperazine tail extends into the solvent-exposed region of the ATP binding pocket. It improves oral bioavailability and can form salt bridges with surface residues (e.g., Asp/Glu).

-

Structural Analogs: This scaffold mimics the "tail" region of Dasatinib , where the thiazole mediates critical hydrogen bonding interactions [1].

MAO-A/B Inhibition

Hydrazone derivatives synthesized from this aldehyde (via reaction with hydrazines) have shown selectivity for Monoamine Oxidase (MAO) enzymes. The thiazole ring acts as a bioisostere for other aromatic rings found in classic MAO inhibitors, modulating the redox potential [2].

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

-

Safety:

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

-

Turkeş, C., et al. (2020).[4] Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.

-

Thermo Scientific Chemicals. (2024). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Product Specification. Fisher Scientific.

- Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3-(4-hydroxy- and 4-aminophenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. Journal of Medicinal Chemistry. (Contextual grounding for thiazole/hydrazine MAO activity).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde CAS number 320423-50-5

CAS Number: 320423-50-5

Molecular Formula:

Executive Summary: The "Solubility Scaffold"

In the landscape of fragment-based drug discovery (FBDD), 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde represents a high-value "privileged intermediate."[2] It combines two critical functionalities:

-

The Thiazole Core: A bioisostere of the pyridine/pyrimidine rings found in ATP, making it an ideal scaffold for kinase inhibitors (Type I/II binding).

-

The Methylpiperazine Tail: A canonical solubility-enhancing moiety that modulates lipophilicity (LogD) and reduces non-specific binding, a common failure mode in early lead optimization.

This guide provides a rigorous technical breakdown of its synthesis, reactivity, and application in medicinal chemistry, moving beyond basic catalog data to actionable experimental logic.

Chemical Profile & Structural Logic[2][4]

Physicochemical Data

| Property | Value | Structural Implication |

| Appearance | Pale yellow to tan solid | Conjugation of the thiazole-aldehyde system.[2] |

| Melting Point | 73–75 °C | Crystalline lattice allows for easy purification via recrystallization.[2] |

| Solubility | DCM, MeOH, DMSO, EtOAc | High organic solubility facilitates solution-phase library synthesis.[2] |

| pKa (Calc) | ~8.4 (Piperazine N) | Basic enough to form salts (HCl, Mesylate) for aqueous formulation.[2] |

| LogP | ~0.94 | Ideal "Lead-Like" space; allows room for lipophilic substitutions downstream.[2] |

Structural Geometry

The molecule features a push-pull electronic system .[2] The electron-donating nitrogen of the piperazine (at C2) pushes electron density into the thiazole ring, while the electron-withdrawing formyl group (at C5) pulls density.[2]

-

Consequence: The C5-aldehyde is less electrophilic than a standard benzaldehyde due to resonance donation, requiring stronger activation (e.g., Lewis acids) for some condensations. Conversely, the C2-nitrogen bond has significant double-bond character, restricting rotation.[2]

Core Synthesis: The Protocol

While Vilsmeier-Haack formylation of 2-(4-methylpiperazin-1-yl)thiazole is possible, it often yields regioisomeric mixtures.[2] The most robust, self-validating route is the Nucleophilic Aromatic Substitution (

The Logic

The 2-position of 1,3-thiazole is naturally electrophilic (similar to the 2-position of pyridine).[2] The presence of the electron-withdrawing aldehyde at C5 further activates the C2-halogen bond, making the displacement with 1-methylpiperazine facile and high-yielding.[2]

Graphviz Workflow: Synthetic Pathway

Caption: Convergent synthesis via

Step-by-Step Protocol

Reagents: 2-Bromothiazole-5-carbaldehyde (1.0 eq), 1-Methylpiperazine (1.2 eq), Potassium Carbonate (2.0 eq), Acetonitrile (MeCN).[2]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromothiazole-5-carbaldehyde in MeCN (0.2 M concentration).

-

Addition: Add

followed by the dropwise addition of 1-methylpiperazine.-

Note: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Validation: Monitor by TLC (5% MeOH in DCM). The starting bromide (

) should disappear; the product (

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water (to remove excess piperazine). Dry over

.[4]-

Crystallization: Triturate the crude solid with cold hexanes or diethyl ether to yield the pure product as a pale yellow solid.

-

Reactivity & Derivatization

The aldehyde at C5 is the primary "handle" for diversifying this scaffold. It serves as a gateway to three major chemical classes used in drug design.

Reductive Amination (Library Generation)

This is the most common transformation, linking the scaffold to diverse amines to probe the "solvent-exposed" regions of a protein target.

-

Protocol: React the aldehyde with a primary amine in DCE/MeOH (1:1) using

(STAB) as the reducing agent.[2] -

Critical Insight: Do not use

initially; the imine intermediate must form first. STAB is selective for the imine over the aldehyde.

Knoevenagel Condensation

Useful for creating acrylonitrile derivatives (Michael acceptors) often seen in covalent kinase inhibitors.

-

Reagents: Malononitrile, catalytic Piperidine, Ethanol.

Graphviz Workflow: Derivatization Logic

Caption: Divergent synthesis pathways.[2] The aldehyde serves as a versatile electrophile for creating amine, alkene, or acid derivatives.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib).

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the NH of the kinase hinge region.

-

Role of Piperazine: It projects into the solvent front, improving water solubility and often forming salt bridges with surface residues (e.g., Asp or Glu).

ADME Optimization

Replacing a phenyl ring with this thiazole-piperazine moiety typically:

-

Lowers LogP: Increases water solubility.

-

Reduces CYP Inhibition: The

nitrogen of thiazole is less prone to metabolic activation compared to some aniline derivatives. -

Increases Metabolic Stability: The methylpiperazine is metabolically robust, though N-demethylation is a potential soft spot to monitor.

Handling & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can auto-oxidize to carboxylic acids over time if exposed to air.[2]

-

Hazards: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles).

-

Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for automated high-throughput screening (HTS) decks.

References

-

ChemicalBook. (2025). 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde - CAS 320423-50-5 Properties and Suppliers. Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737798, 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [2]

-

Luo, M., et al. (2024).[5] Visible light mediates a synthesis of thiazole derivatives. Journal of Organic Chemistry, 89, 5038-5048.[5] (Contextual reference for thiazole synthesis conditions). Retrieved from [2]

-

Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.[6] (Standard protocol for aldehyde derivatization). Retrieved from [2]

-

Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Retrieved from [2]

Sources

- 1. CAS RN 320423-50-5 | Fisher Scientific [fishersci.es]

- 2. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]

- 3. 2-(4-METHYLPIPERAZINO)-1,3-THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]

- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5), a critical heterocyclic intermediate.[1] This compound serves as a vital pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), most notably structurally related to Dasatinib and its analogs.

The thiazole-5-carbaldehyde moiety acts as an electrophilic "warhead" for condensation reactions (e.g., with hydrazines or amines), while the methylpiperazine tail modulates solubility and pharmacokinetic profiles.[1] This guide synthesizes field-proven synthesis protocols with detailed spectroscopic assignments to ensure reproducible identification and purity profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core structure features a 1,3-thiazole ring substituted at the C2 position with a basic N-methylpiperazine group and at the C5 position with a reactive formyl group.[1]

| Property | Specification |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |

| CAS Number | 320423-50-5 |

| Molecular Formula | C |

| Molecular Weight | 211.28 g/mol |

| Appearance | Pale yellow to tan solid |

| Melting Point | 73–75 °C |

| Solubility | Soluble in DCM, CHCl |

| pKa (Calc) | ~7.8 (piperazine nitrogen) |

Synthesis & Preparation Protocol

While commercial sources exist, in-house preparation is often required for isotopic labeling or derivative generation.[1] The most robust route involves the nucleophilic aromatic substitution (S

Reaction Mechanism & Workflow

The synthesis relies on the displacement of a leaving group (typically Chlorine or Bromine) at the C2 position of the thiazole ring by the secondary amine of N-methylpiperazine.[1]

Figure 1: Synthetic pathway for the preparation of the target thiazole aldehyde.[1][2][3][4][5][6]

Step-by-Step Protocol

-

Reagents: Charge a reaction vessel with 2-chlorothiazole-5-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF (10 volumes).

-

Addition: Dropwise add 1-methylpiperazine (1.1 eq) at room temperature to control the exotherm.

-

Reaction: Heat the mixture to 80°C for 3 hours. Monitor consumption of the chloride starting material by TLC (5% MeOH in DCM) or HPLC.

-

Workup: Pour the reaction mixture into ice-cold water. The product may precipitate. If not, extract with Dichloromethane (3x).

-

Purification: Wash the organic layer with brine, dry over Na

SO

Spectroscopic Characterization

Accurate structural assignment is vital due to the potential for regioisomers during thiazole synthesis. The following data represents the standard spectroscopic signature for high-purity material.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

The spectrum is characterized by the distinct downfield aldehyde singlet and the thiazole C4 proton.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.75 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded) |

| 8.05 | Singlet (s) | 1H | Thiazole C4-H | Aromatic ring proton |

| 3.65 | Triplet (t) / Broad | 4H | Piperazine N-CH | Adjacent to Thiazole Nitrogen |

| 2.45 | Triplet (t) | 4H | Piperazine N-CH | Adjacent to Methyl Nitrogen |

| 2.24 | Singlet (s) | 3H | N-CH | N-Methyl group |

Note: In CDCl

Infrared Spectroscopy (FT-IR)[1]

Key diagnostic bands confirm the presence of the carbonyl and the amine functionalities.[7]

-

1660–1675 cm

: Strong C=O stretch (Conjugated aldehyde).[1] -

1530–1550 cm

: C=N stretch (Thiazole ring).[1] -

2700–2850 cm

: C-H stretch (Aldehyde C-H Fermi doublet, often weak).[1] -

2800–2950 cm

: Aliphatic C-H stretch (Piperazine/Methyl).[1]

Mass Spectrometry (ESI-MS)[1]

Quality Control & Purity Analysis

For drug development applications, a purity of >98% is required. The following HPLC method is recommended for routine QC.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 310 nm (Thiazole absorption maximum) and 254 nm.

-

Retention Time: The polar piperazine tail typically results in early elution (approx. 3.5 - 4.5 min depending on dead volume).

QC Decision Tree

Figure 2: Quality control workflow for batch release.

Handling & Stability

-

Oxidation Risk: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid).[1]

-

Mitigation: Store under Nitrogen or Argon atmosphere at -20°C for long-term storage.[1]

-

-

Hygroscopicity: The piperazine moiety renders the solid slightly hygroscopic. Keep containers tightly sealed.

-

Safety: Classified as Acute Tox. 4 (Oral) .[4] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 1490234, 2-(4-Methylpiperazin-1-yl)thiazole-5-carbaldehyde.[1][8] [Link]

- Related Kinase Inhibitor Chemistry: Dasatinib Synthesis and Intermediates.

-

Commercial Availability & Specs: Fisher Scientific. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Specification Sheet. [Link][1][9]

Sources

- 1. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]

- 2. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-メチル-1-ピペラジニル)チアゾール-5-カルボキサルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde as a research chemical

High-Value Scaffold for Kinase Inhibitor & Anti-Infective Drug Discovery [1]

Executive Summary

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5) is a critical heterocyclic building block in medicinal chemistry.[1][2] It combines a thiazole core —a privileged structure in drug design known for its ability to form hydrogen bonds and π-stacking interactions—with a N-methylpiperazine tail , a moiety widely used to enhance aqueous solubility and pharmacokinetic profiles (bioavailability).

This compound serves as a pivotal intermediate in the synthesis of Src/Abl tyrosine kinase inhibitors (analogs of Dasatinib), antimicrobial hydrazones, and neuroprotective agents. Its C5-aldehyde functionality acts as a versatile "chemical handle," allowing for rapid diversification via reductive amination, condensation, or oxidation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |

| CAS Number | 320423-50-5 |

| Molecular Formula | C₉H₁₃N₃OS |

| Molecular Weight | 211.28 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 73–75 °C |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| pKa (Calc) | ~8.5 (Piperazine nitrogen) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways & Experimental Protocol

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) of a 2-halo-thiazole precursor. This method is preferred over Vilsmeier-Haack formylation of the piperazinyl-thiazole due to cleaner reaction profiles and easier purification.

Core Synthesis Protocol (SₙAr Route)

Reaction:

2-Bromothiazole-5-carbaldehyde + 1-Methylpiperazine

Materials:

-

Precursor: 2-Bromothiazole-5-carbaldehyde (CAS 464192-28-7) [1.0 eq][1]

-

Nucleophile: 1-Methylpiperazine [1.2 eq][1]

-

Base: Potassium Carbonate (anhydrous) [2.0 eq]

-

Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromothiazole-5-carbaldehyde (1.0 eq) in anhydrous Acetonitrile.

-

Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of 1-Methylpiperazine (1.2 eq).

-

Reaction: Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours .

-

Workup:

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).

-

Yield: Typical isolated yields range from 85% to 92% .

Expert Insight: The electron-withdrawing aldehyde group at the C5 position activates the C2-bromine, facilitating the SₙAr reaction even under mild conditions. If using DMF, an aqueous workup (extraction with EtOAc) is required to remove the solvent.

Functional Utility & Pharmacophore Analysis[1]

The molecule derives its high value from two distinct structural domains:

-

The Thiazole Core (Binding Domain):

-

Acts as a bioisostere for pyridine or imidazole.

-

The Nitrogen (N3) and Sulfur (S1) atoms can participate in H-bonding with kinase hinge regions (e.g., ATP-binding pockets).

-

The aromatic ring facilitates π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.

-

-

The N-Methylpiperazine Tail (Solubility Domain):

-

Solubility: The basic tertiary amine gets protonated at physiological pH, significantly improving water solubility—a common bottleneck in drug development.

-

Metabolic Stability: Methyl capping prevents rapid N-dealkylation compared to a free piperazine.[1]

-

Derivatization Potential

The C5-aldehyde is a "linchpin" functional group. It allows researchers to grow the molecule into complex chemical space.

Figure 1: Synthetic workflow showing the assembly of the core scaffold and its divergent applications in medicinal chemistry.

Applications in Drug Discovery[3][10][11]

A. Kinase Inhibition (Oncology)

This scaffold is structurally homologous to the "head" group of Dasatinib (Sprycel), a multi-targeted kinase inhibitor used for CML (Chronic Myelogenous Leukemia).[6][7]

-

Mechanism: The thiazole nitrogen binds to the ATP-binding pocket of Src/Abl kinases.

-

Research Application: Researchers use the aldehyde to attach various "tail" groups via reductive amination to probe the solvent-exposed region of the kinase, optimizing selectivity and potency.

B. Antimicrobial Agents

Condensation of the aldehyde with thiosemicarbazides or hydrazines yields thiazolyl-hydrazones .

-

Case Study: Studies have shown that 2-(4-methylpiperazin-1-yl)thiazole-hydrazones exhibit significant antibacterial activity against S. aureus and E. coli by inhibiting DNA gyrase B.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this research chemical may be limited, it should be handled with the precautions standard for thiazole/piperazine derivatives.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Stability: Aldehydes are susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon) at 4°C.

References

-

ChemicalBook. (2025). 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde - Properties and Suppliers.[1][8]Link

-

Thermo Fisher Scientific. (2025). 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Safety Data Sheet.Link

-

Lombardo, L. J., et al. (2004).[9] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry.[9] Link

-

Altıntop, M. D., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules.[6][4][3][5][10][9][11][12][13][14][15] Link

-

Sigma-Aldrich. (2025).[1] 2-Bromothiazole-5-carboxaldehyde Product Page.[1]Link

Sources

- 1. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE | 320423-50-5 [chemicalbook.com]

- 2. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-(4-METHYLPIPERAZINO)-1,3-THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US3824246A - Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Action and Therapeutic Exploitation of Thiazole Carbaldehydes

Executive Summary

Thiazole carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as both reactive electrophilic warheads and versatile precursors for bioactive Schiff bases. Their utility stems from the electronic synergy between the electron-deficient thiazole ring and the reactive carbonyl group. This guide dissects the molecular mechanisms driving their biological activity—specifically covalent enzyme inhibition, metal chelation, and biofilm disruption—and provides validated protocols for their synthesis and characterization.

Chemical Architecture: The Electrophilic Pharmacophore

The biological potency of thiazole carbaldehydes (e.g., 2-phenylthiazole-4-carbaldehyde) is not accidental; it is a function of their electronic landscape.

-

The Thiazole Ring: Acts as an electron sink. The nitrogen atom (position 3) is electronegative, pulling density from the ring carbons.

-

The Aldehyde Group: When attached to the thiazole (commonly at C4 or C5), the carbonyl carbon becomes highly electrophilic due to the electron-withdrawing nature of the heterocycle.

Functional Consequence: This architecture makes the carbonyl carbon highly susceptible to nucleophilic attack by biological amines (e.g., Lysine residues in proteins) or allows it to coordinate with metal ions in metalloenzymes.

Mechanistic Pathway Visualization

The following diagram maps the core reactivity pathways of thiazole carbaldehydes in a biological context.

Figure 1: Dual mechanistic pathways of thiazole carbaldehydes: Covalent modification via Schiff base formation and metalloenzyme disruption via chelation.

Mechanisms of Biological Interaction

A. Covalent Engagement (The Schiff Base Trap)

Unlike inert inhibitors, thiazole carbaldehydes often act as "pro-reactive" agents. Upon entering a protein binding pocket, the aldehyde moiety reacts with the

-

Mechanism: Dehydration reaction forming an imine (Schiff base).

-

Therapeutic Impact: This forms a reversible covalent bond.[1] In enzymes like FabH (critical for bacterial fatty acid biosynthesis), this modification blocks the active site, preventing substrate access.

-

Reversibility: Because the bond is reversible, these inhibitors often show lower toxicity than irreversible alkylating agents, reducing off-target immune responses (haptenization).

B. Metal Chelation and Tyrosinase Inhibition

Thiazole carbaldehydes (and their hydrazone derivatives) are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

-

The Target: Tyrosinase contains a binuclear copper active site.

-

The Interaction: The thiazole nitrogen and the carbonyl oxygen (or the imine nitrogen in derivatives) form a bidentate ligand system.

-

Result: The molecule acts as a competitive or mixed-type inhibitor , chelating the copper ions required for the enzyme's redox activity. This mechanism is validated by observing shifts in the UV-Vis spectrum of the enzyme-copper complex.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the synthesis is confirmed by specific spectral signatures, and the mechanism is confirmed by distinguishing binding modes.[2]

Protocol 1: Microwave-Assisted Hantzsch Synthesis

A green chemistry approach for high-yield synthesis.

Objective: Synthesize 2-phenylthiazole-4-carbaldehyde.

| Step | Action | Critical Parameter (Reasoning) |

| 1. Reactants | Mix Thiobenzamide (1.0 eq) + 1,3-Dichloroacetone (1.1 eq) in Ethanol. | Excess dichloroacetone ensures complete consumption of the amide. |

| 2. Activation | Irradiate at 300W, 80°C for 10-15 mins. | MW irradiation accelerates the cyclization via rapid dielectric heating, minimizing side products. |

| 3. Workup | Pour reaction mixture into crushed ice/water. Neutralize with NaHCO₃. | Neutralization precipitates the free base thiazole from its hydrochloride salt. |

| 4. Hydrolysis | The intermediate chloromethyl group is hydrolyzed (Sommelet reaction or similar) to the aldehyde if not directly accessible. Note: Direct use of bromomalonaldehyde equivalents is preferred for direct carbaldehyde synthesis. | |

| 5. Validation | FT-IR: Look for C=O stretch @ ~1680-1700 cm⁻¹. NMR: Aldehyde proton singlet @ ~9.8-10.0 ppm. | Self-Validation: Absence of the aldehyde proton indicates failed oxidation/hydrolysis. |

Protocol 2: Fluorescence Quenching Assay (Mechanism Validation)

Determines if the drug binds to the protein (Static Quenching) or just collides with it (Dynamic Quenching).

Objective: Validate binding affinity (

-

Preparation: Prepare a 1.0

M solution of the target protein (BSA/Tyrosinase) in Phosphate Buffer (pH 7.4). -

Titration: Add incremental amounts of Thiazole Carbaldehyde (0 to 10

M). -

Measurement: Record fluorescence emission (Excitation: 280 nm, Emission: 300-450 nm).

-

Analysis (Stern-Volmer Equation):

-

Plot

vs. -

Interpretation: A linear plot indicates a single quenching mechanism.

-

Differentiation: Measure at two temperatures (298K, 310K).

-

If

decreases with heat -

If

increases with heat

-

-

Validation Workflow Diagram

The following workflow illustrates the logical progression from synthesis to mechanistic confirmation.

Figure 2: Integrated workflow for synthesizing and validating thiazole carbaldehyde efficacy. Note the critical checkpoint at "Characterization" to ensure the aldehyde pharmacophore is intact.

References

-

Synthesis and Biological Activity of Thiazoles: Review of the synthesis and biological activity of thiazoles. (2020).[3][4][5] Taylor & Francis. [Link][4]

-

Antimicrobial Mechanism (FabH Inhibition): Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity.[6] (2014).[4][6] ResearchGate. [Link]

-

Tyrosinase Inhibition & Metal Chelation: Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety. (2023).[1][5][7] NIH / PMC. [Link]

-

Covalent Binding Mechanisms: An update on the discovery and development of reversible covalent inhibitors. (2023).[1][5][7] NIH / PMC. [Link]

-

Schiff Base Antimicrobial Activity: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[8] (2007). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Drug Discovery: Covalent Bonds Between Small Molecules & Proteins [kbdna.com]

- 4. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Thiazole Derivatives as Next-Generation Antimicrobial Agents

Introduction: The Thiazole Advantage in the AMR Era

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a privileged pharmacophore in medicinal chemistry. Unlike aliphatic chains, the thiazole ring offers a unique combination of pi-electron delocalization (facilitating stacking interactions with DNA base pairs) and hydrogen-bonding potential (via the ring nitrogen).[1]

In the context of Antimicrobial Resistance (AMR), thiazole derivatives have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB) and Mur ligases , offering a dual-mechanism advantage that reduces the likelihood of rapid resistance development.[1] This guide outlines the workflow for validating these compounds, moving from rational design to mechanistic confirmation.

Rational Design & Structure-Activity Relationship (SAR)

Effective thiazole antimicrobials are rarely simple rings; they are scaffolds decorated to maximize target affinity and membrane permeability.[1]

2.1 The SAR Logic

The biological activity of thiazole derivatives hinges on substitutions at the C2, C4, and C5 positions.[1]

-

C2 Position (The "Warhead"): Often substituted with amine, hydrazone, or amide linkers.[1] These groups frequently form hydrogen bonds with the Asp73 residue in the ATP-binding pocket of DNA Gyrase B.

-

C4 Position (The "Anchor"): Lipophilic aromatic rings (phenyl, naphthyl) here enhance cell membrane penetration and hydrophobic interactions within the enzyme active site.[1]

-

C5 Position (The "Modulator"): Electron-withdrawing groups (e.g., -NO2, -CF3) or halogens here can stabilize the ring against metabolic oxidation and modulate pKa.[1]

Visualization: Thiazole SAR & Target Interaction

Figure 1: Structural logic for thiazole optimization. Substitutions at C2, C4, and C5 drive specific biological outcomes.[1]

Primary Screening: MIC & MBC Determination

Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI M07 standards.

Critical Causality: The accuracy of MIC data is strictly dependent on inoculum density . An inoculum >

Protocol 1: Broth Microdilution (96-Well Format)

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Resazurin dye (0.01%) or TTC (optional metabolic indicator).[1]

-

Standard strains: S. aureus ATCC 29213, E. coli ATCC 25922.[1]

Workflow:

-

Stock Preparation: Dissolve thiazole derivative in 100% DMSO.

-

Note: Final DMSO concentration in the assay well must be ≤ 1% to prevent solvent toxicity.

-

-

Dilution Series: Prepare 2-fold serial dilutions in CAMHB (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculum Prep:

-

Select 3-5 colonies from a fresh agar plate.

-

Suspend in saline to match 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:150 in CAMHB to achieve final assay density of ~

CFU/mL.

-

-

Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 16–20 hours.

-

Readout:

-

MIC: Lowest concentration with no visible growth.[1]

-

MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing ≥99.9% of the initial inoculum.

-

Data Interpretation Table:

| Parameter | Result | Interpretation |

|---|---|---|

| MIC/MBC Ratio | ≤ 4 | Bactericidal (Kills bacteria) |

| MIC/MBC Ratio | > 4 | Bacteriostatic (Inhibits growth) |

| Solvent Control | Growth | Valid Assay (DMSO non-toxic) |[1]

Mechanistic Profiling: Time-Kill Kinetics

Objective: To determine the rate of bacterial killing. Thiazoles targeting DNA gyrase often exhibit concentration-dependent killing.[1]

Protocol 2: Time-Kill Assay

-

Setup: Prepare tubes with bacteria (

CFU/mL) in CAMHB containing the thiazole derivative at 1× MIC and 4× MIC . Include a growth control (no drug).[1] -

Sampling: Withdraw aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in PBS and plate on nutrient agar.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Requirement: A ≥3 log10 reduction (99.9% kill) indicates bactericidal activity.[1]

-

Visualization: Experimental Logic Flow

Figure 2: Decision tree for interpreting kinetic data and guiding subsequent mechanism of action studies.

Advanced Application: Biofilm Inhibition

Thiazole derivatives are increasingly valued for their ability to penetrate the exopolysaccharide matrix of biofilms, a trait often lacking in standard antibiotics.[1]

Protocol 3: Crystal Violet Biofilm Assay

Reagents: 1% Crystal Violet (CV), 33% Glacial Acetic Acid.[1] Target Strain: Staphylococcus epidermidis (strong biofilm former).[1]

-

Biofilm Formation: Incubate bacteria in 96-well plates (TSB + 1% glucose) for 24h to establish biofilm.

-

Treatment: Wash wells gently with PBS.[1] Add fresh media containing thiazole derivative (Sub-MIC concentrations: 1/2 and 1/4 MIC). Incubate 24h.

-

Staining:

-

Quantification: Measure Absorbance at 590 nm.

-

% Inhibition = [(OD_control - OD_treated) / OD_control] × 100[1]

-

Safety Profiling: Hemolysis Assay

Rationale: Thiazoles with high lipophilicity (C4 substitutions) may non-specifically disrupt mammalian membranes.[1] This assay is a mandatory "Go/No-Go" gate.[1]

Protocol:

-

Blood Prep: Wash fresh sheep/human RBCs 3x with PBS.[1] Resuspend to 2% v/v.

-

Exposure: Mix RBC suspension (100 µL) with compound (100 µL) at concentrations up to 50× MIC.

-

Incubation: 1 hour at 37°C.

-

Readout: Centrifuge (1000g, 5 min). Measure supernatant absorbance at 540 nm (hemoglobin release).[1]

-

Acceptance Criteria:< 5% hemolysis at therapeutic concentrations.[1]

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-Ed11).[1][2][1]

-

Mishra, C. B., et al. (2020).[1][3] "Thiazole: A promising heterocycle for the development of potent CNS active agents and antimicrobials." European Journal of Medicinal Chemistry.

-

Swathykrishna, C. S., et al. (2023).[1][4] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews.

-

Mohamed, M. S., et al. (2022).[1] "Design, synthesis and biological evaluation of novel thiazole derivatives as potential DNA gyrase B inhibitors."[1][5] Bioorganic Chemistry. [1][6]

-

Holban, A. M., et al. (2021).[1] "Anti-biofilm activity of thiazole derivatives against Staphylococcus aureus." Frontiers in Microbiology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 6. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde as an intermediate in drug synthesis

Application Note: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde in Drug Synthesis

Executive Summary

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS: 320423-50-5) represents a "privileged scaffold" in medicinal chemistry, merging the pharmacophoric potency of the thiazole ring with the physicochemical benefits of the N-methylpiperazine moiety.[1] This intermediate is critical for the development of Type I and Type II kinase inhibitors (targeting EGFR, VEGFR-2, and Aurora kinases) and novel antimicrobial agents.[1] Its C-5 aldehyde functionality serves as a versatile "chemical handle" for divergent synthesis, enabling the rapid generation of compound libraries via condensation, reductive amination, and olefination reactions.[1]

Strategic Importance in Medicinal Chemistry

The "Solubility-Affinity" Dual Role

In drug design, this intermediate solves two common problems simultaneously:

-

Binding Affinity (The Thiazole Core): The 1,3-thiazole ring acts as a bioisostere for pyridine or imidazole, capable of hydrogen bonding within the ATP-binding pocket of kinases (specifically the hinge region).[1]

-

ADME Optimization (The Piperazine Tail): The N-methylpiperazine group is a canonical solubilizing motif.[1] It introduces a basic center (

), enhancing aqueous solubility and bioavailability while often forming salt bridges with residues like Asp or Glu in the protein target.[1]

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde from 2-bromothiazole-5-carbaldehyde via Nucleophilic Aromatic Substitution (

Reagents:

-

Precursor: 2-Bromothiazole-5-carbaldehyde (CAS: 464192-28-7) or 2-Chlorothiazole-5-carbaldehyde.[1]

-

Nucleophile: 1-Methylpiperazine (CAS: 109-01-3).[1]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (

) or Ethanol (

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothiazole-5-carbaldehyde (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL).

-

Base Addition: Add

(2.0 eq, 20 mmol) to the solution. Note: If using the chloro- analog, add a catalytic amount of KI to accelerate the reaction.[1] -

Nucleophile Addition: Dropwise add 1-methylpiperazine (1.2 eq, 12 mmol) at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, and a new polar spot ( -

Workup:

-

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).

-

Yield: Expected yield is 85–92% as a light yellow solid.[1]

Downstream Applications: Divergent Synthesis

The C-5 aldehyde is the gateway to three major classes of bioactive molecules.

Pathway A: Kinase Inhibitor Synthesis (Schiff Bases/Hydrazones)

Target: EGFR / VEGFR-2 Inhibitors Reaction of the aldehyde with thiosemicarbazides or hydrazine derivatives yields thiazolyl-hydrazones, a scaffold known to arrest cell cycles in the S-phase.[1]

-

Protocol: Reflux the aldehyde (1 eq) with substituted thiosemicarbazide (1 eq) in Ethanol with catalytic acetic acid for 3 hours.

Pathway B: Reductive Amination (Library Generation)

Target: Amine-linked CDK Inhibitors Converting the aldehyde to a secondary amine allows for the attachment of diverse "head groups" (e.g., substituted anilines or heteroaromatics).[1]

-

Protocol: Treat aldehyde with amine (1.1 eq) in DCE, followed by reduction with Sodium Triacetoxyborohydride (

) at room temperature.

Pathway C: Knoevenagel Condensation

Target: Rhodanine/Cyanoacrylate Derivatives Reaction with active methylene compounds (e.g., malononitrile, rhodanine) creates conjugated systems often used as probes or covalent inhibitors.[1]

Visualizing the Chemical Logic

Figure 1: Synthetic workflow from precursors to bioactive kinase inhibitor scaffolds.[1]

Quantitative Data: Reaction Optimization

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Solvent | Ethanol | Acetonitrile | MeCN provides cleaner workup; EtOH requires recrystallization.[1] |

| Base | Triethylamine ( | Potassium Carbonate ( | Inorganic base prevents formation of quaternary ammonium byproducts.[1] |

| Temperature | Reflux (78°C) | Reflux (82°C) | Higher temp in MeCN drives reaction to completion in <4 hrs.[1] |

| Yield | 75-80% | 88-92% | Optimized conditions maximize yield.[1] |

Safety & Handling

-

Hazards: The intermediate is classified as Acute Tox. 4 (Oral) .[4] Handle with gloves and safety glasses.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]

-

Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) library generation.[1]

References

-

Synthesis & Kinase Inhibition: Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.[1] Link

-

Anticancer Applications: Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PubMed.[1] Link

-

VEGFR-2 Inhibition: Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.[1] PubMed.[1] Link

-

Chemical Properties: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Product Information. Thermo Scientific / Fisher Sci. Link[1]

-

Precursor Availability: 2-Bromothiazole-5-carboxaldehyde Safety & Data. Sigma-Aldrich.[1][5] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 4. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Application Note: Advanced Strategies for Hantzsch Thiazole Synthesis

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in critical therapeutics ranging from the tyrosine kinase inhibitor Dasatinib (Sprycel) to the antiretroviral Ritonavir . While the Hantzsch thiazole synthesis (originally reported in 1887) remains the gold standard for constructing this heterocycle, traditional protocols often suffer from harsh conditions and the requirement for lachrymatory

This Application Note provides a modernized, field-validated guide to Hantzsch synthesis. We move beyond the textbook definition to present two distinct protocols: a robust Classical Thermal Method for scale-up, and a Green One-Pot Strategy that generates the unstable

Mechanistic Principles & Pathway Analysis

The Hantzsch synthesis is a condensation reaction between an

The Reaction Cascade

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the haloketone, displacing the halide (S -

Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring to form a hydroxythiazoline .

-

Dehydration: Acid-catalyzed elimination of water drives the system to aromaticity, yielding the final 1,3-thiazole .

Critical Insight: The dehydration step is often the bottleneck. If the reaction temperature is too low or the acid catalyst is insufficient, the hydroxythiazoline intermediate may persist, leading to impure products.

Pathway Visualization

The following diagram illustrates the reaction logic and critical intermediates.

Figure 1: Stepwise mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the critical transition from acyclic intermediate to aromatic heterocycle.

Critical Parameters & Optimization

Before beginning the protocols, consider these variables which directly impact reproducibility.

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | Ethanol (Classical) or Water (Green) | Ethanol dissolves organic reactants but allows the salt product to precipitate. Water accelerates the reaction via the "hydrophobic effect," forcing organic reactants together. |

| Leaving Group | Bromide > Chloride | |

| Stoichiometry | 1.0 : 1.0 - 1.2 (Ketone : Thioamide) | A slight excess of thioamide ensures complete consumption of the toxic/lachrymatory haloketone. |

| Base Usage | Post-reaction | Do not add base at the start. The reaction generates acid (HBr), which catalyzes the dehydration step. Neutralize only during workup. |

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Standard)

Best for: Large-scale synthesis where the

Safety Note:

Materials:

-

2-Bromoacetophenone (10 mmol)

-

Thiourea (11 mmol)

-

Absolute Ethanol (20 mL)

-

Ammonium hydroxide or NaHCO

(sat. aq.)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 11 mmol of thiourea in 20 mL of ethanol.

-

Addition: Add 10 mmol of 2-bromoacetophenone. Note: The reaction is exothermic; add slowly if scaling up.

-

Reflux: Attach a condenser and reflux the mixture for 1–2 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.

-

-

Precipitation: Cool the mixture to room temperature. A solid precipitate (thiazole hydrobromide salt) may form.

-

Neutralization: Pour the reaction mixture into 100 mL of ice water. Basify to pH 8–9 using ammonium hydroxide or saturated NaHCO

. The free base thiazole will precipitate as a solid. -

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).

-

Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

Protocol B: Green One-Pot "In Situ" Synthesis

Best for: Avoiding toxic haloketone handling and improving atom economy. Uses NBS to generate the electrophile in the same pot.

Concept: This protocol generates the

Materials:

-

Acetophenone derivative (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Thiourea/Thioamide (1.1 equiv)

-

Solvent: Water or PEG-400

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates enolization.

Workflow Diagram:

Figure 2: Operational workflow for the One-Pot NBS-mediated synthesis, eliminating the isolation of toxic intermediates.

Procedure:

-

Bromination: To a flask containing water (10 mL), add the acetophenone (5 mmol) and NBS (5.5 mmol). Stir vigorously at room temperature for 30–45 minutes.

-

Observation: The mixture will change color as the ketone is brominated.

-

-

Condensation: Add thiourea (5.5 mmol) directly to the same flask.

-

Heating: Heat the mixture to 80°C for 1–2 hours.

-

Workup: Cool to room temperature. The product often precipitates directly from the aqueous medium.

-

Filtration: Filter the solid. Wash with water to remove succinimide byproduct (succinimide is highly water-soluble, ensuring easy purification).

-

Drying: Dry the solid in a vacuum oven.

Troubleshooting & Quality Control

Use this "Self-Validating" table to diagnose experimental failures.

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Incomplete S-alkylation due to steric hindrance. | Increase reaction time or switch to a higher boiling solvent (e.g., n-Butanol). Add catalytic iodine (I |

| Sticky/Tarry Product | Polymerization or decomposition of | Ensure the haloketone is fresh (should be white/yellow crystals, not dark oil). Use Protocol B (In Situ) to avoid stability issues. |

| Low Yield (Aqueous Workup) | Product is partially water-soluble (common with small polar thiazoles). | Do not filter; instead, extract the aqueous layer with Ethyl Acetate (3x), dry over Na |

| Melting Point Depression | Trapped water or succinimide (in Protocol B). | Recrystallize from EtOH.[2] Ensure thorough water washing in Protocol B to remove succinimide. |

References

-

Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Potewar, T. M., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules.

-

Kashyap, S. J., et al. (2023).[3] Application and synthesis of thiazole ring in clinically approved drugs. PubMed.[4]

-

Chem Help Asap. (2020).[3][5] Hantzsch Thiazole Synthesis Protocol and Mechanism.

-

Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS in Ionic Liquids. Green and Sustainable Chemistry.

Sources

Technical Application Note: Cell-Based Profiling and Fragment Validation of the 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Scaffold

Executive Summary & Strategic Utility

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (hereafter referred to as MPTC ) represents a "privileged scaffold" in medicinal chemistry. The thiazole core is a proven pharmacophore in FDA-approved kinase inhibitors (e.g., Dasatinib), while the methylpiperazine tail improves aqueous solubility and pharmacokinetic profiles. The C5-aldehyde moiety serves as a reactive "warhead" for further derivatization (e.g., reductive amination) or as an electrophilic probe in covalent fragment screening.

This Application Note provides a rigorous framework for evaluating MPTC not merely as a chemical intermediate, but as a bioactive fragment . The protocols below are designed to assess its intrinsic cytotoxicity, cellular permeability, and target engagement potential before it is elaborated into a larger drug candidate.

Key Biological Context[1][2][3]

-

Target Class: Kinases (CDK, Src/Abl families), Microtubule polymerization.

-

Mechanism: ATP-competitive inhibition (reversible) or Covalent modification (via aldehyde Schiff base formation).

-

Solubility: Enhanced by the basic piperazine nitrogen (pKa ~9.8), facilitating cell-based assays without aggressive solvents.

Pre-Assay Validation: Compound Handling

Before cell-based work, the chemical integrity of the aldehyde must be verified, as oxidation to the carboxylic acid is a common degradation pathway that alters bioactivity.

Protocol A: Solubilization & QC

-

Solvent: Dissolve MPTC in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 100 mM .

-

Rationale: While the piperazine aids water solubility, the thiazole ring requires organic co-solvent to prevent micro-precipitation in media.

-

-

QC Check: Verify aldehyde peak via LC-MS or NMR (CHO proton at ~9.8 ppm) immediately prior to dilution.

-

Storage: Aliquot into amber glass vials (aldehyde sensitive to UV) and store at -20°C under argon.

Core Assay 1: Cytotoxicity Profiling (The "Clean" Scaffold Check)

Objective: Determine if the MPTC scaffold exerts non-specific toxicity. In Fragment-Based Drug Discovery (FBDD), a good scaffold should have low intrinsic toxicity (

Methodology: Resazurin Reduction Assay (Alamar Blue)

-

Why Resazurin? It is non-lytic, allowing multiplexing with other readouts, and is more sensitive than MTT for metabolic fragments.

Step-by-Step Protocol

-

Cell Seeding:

-

Seed HepG2 (Liver tox model) and HEK293 (General toxicity) cells at 5,000 cells/well in 96-well black-walled plates.

-

Incubate for 24h at 37°C, 5%

.

-

-

Compound Treatment:

-

Prepare a serial dilution of MPTC in culture media (0.1% DMSO final).

-

Range: 0.1

to 500 -

Controls:

-

Negative: 0.1% DMSO.

-

Positive: Staurosporine (1

).

-

-

-

Incubation: Treat cells for 48 hours .

-

Readout:

-

Add Resazurin reagent (10% v/v of medium volume).

-

Incubate 2–4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

Data Interpretation:

| IC50 Value | Classification | Action Item |

|---|

| < 10

Core Assay 2: Target Engagement (Kinase Inhibition)

Objective: Thiazoles are classic ATP-mimetics. This assay tests if the MPTC fragment can weakly bind the ATP pocket of a model kinase (e.g., Src or CDK2) using a cellular thermal shift or luciferase reporter.

Methodology: NanoBRET™ Target Engagement (Intracellular)

-

Mechanism:[1][2] Measures the displacement of a tracer (fluorophore) bound to the kinase by the test compound (MPTC) inside live cells.

Step-by-Step Protocol

-

Transfection:

-

Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein (e.g., Src-NanoLuc).

-

Incubate 24 hours.

-

-

Tracer Addition:

-

Add the cell-permeable fluorescent tracer (at

concentration determined previously). -

Note: The tracer binds the ATP pocket, generating BRET signal.

-

-

Compound Treatment:

-

Add MPTC at high concentration (fixed dose: 50

or dose-response). -

Incubate for 2 hours to allow equilibrium.

-

-

Measurement:

-

Read Donor Emission (460 nm) and Acceptor Emission (618 nm).

-

Calculate BRET Ratio (

).

-

Self-Validating Logic: If MPTC binds the ATP pocket, it competes with the tracer, causing a decrease in the BRET signal. If the signal remains unchanged, the fragment does not engage the target intracellularly (or is impermeable).

Core Assay 3: Aldehyde Reactivity (Covalent Risk Assessment)

Objective: The aldehyde group is electrophilic.[3] It is critical to distinguish between specific binding and non-specific protein crosslinking (Schiff base formation).

Methodology: Wash-Out Reversibility Assay

-

Treatment: Treat cells with MPTC (

or 100 -

Wash:

-

Group A: No Wash (Continuous exposure).

-

Group B: Wash 3x with warm PBS, replace with fresh media (Compound removal).

-

-

Incubation: Incubate both groups for an additional 24 hours.

-

Viability Readout: Perform Resazurin assay.

Interpretation:

-

Reversible (Good): Group B recovers viability compared to Group A. The binding was likely non-covalent or a labile Schiff base.

-

Irreversible (Risk): Group B shows sustained toxicity similar to Group A. This suggests stable covalent modification of proteins, indicating the aldehyde is too reactive (pan-assay interference).

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for evaluating the MPTC scaffold.

Caption: Workflow for validating MPTC as a viable fragment for drug discovery. Green diamond represents the critical Go/No-Go decision point based on intrinsic cytotoxicity.

Mechanism of Action (Hypothetical)

Thiazoles substituted with piperazines often act as "Hinge Binders" in kinase inhibitors.

Caption: Predicted binding mode where the thiazole nitrogen H-bonds with the kinase hinge region, while the piperazine extends into the solvent front.

References

-

Structural Context: Thiazole-5-carbaldehyde Derivatives as Anticancer Agents. ChemicalBook & PubChem Compound Summary. Available at:

-

Kinase Privileged Structures: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry 49.23 (2006): 6819-6832. Link

-

Aldehyde Reactivity in Assays: O'Brien, P.J., et al. "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology 35.7 (2005): 609-662. Link

-

Fragment Screening Protocols: "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Corporation Technical Manual. Link

-

Thiazole Cytotoxicity Data: Synthesis and Anticancer Activity of Novel Thiazole Derivatives. MDPI Molecules. (General reference for thiazole toxicity profiles). Link

Sources

Application Note: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde in Kinase Inhibitor Design

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the 2-aminothiazole scaffold is a "privileged structure," forming the core of blockbuster drugs like Dasatinib (Sprycel). The specific derivative 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (MPTC) represents a highly strategic intermediate that combines three critical pharmacophoric elements into a single building block:

-

The Thiazole Core: A planar aromatic system capable of

-stacking interactions within the ATP-binding pocket (specifically the Gatekeeper region). -

The Methylpiperazine Tail: A solubility-enhancing moiety that typically extends towards the solvent-exposed region (Solvent Front), improving oral bioavailability and often conferring selectivity via interactions with surface residues (e.g., Asp or Glu).

-

The C5-Aldehyde Handle: A versatile electrophilic "hook" allowing for rapid diversification via reductive amination, condensation, or olefination to attach hinge-binding motifs or covalent warheads.

This guide details the protocol for utilizing MPTC to generate a library of Type I and Type II kinase inhibitors, focusing on Src, Abl, and VEGFR families.

Chemical Logic & Pharmacophore Design

The utility of MPTC lies in its ability to serve as the "Tail + Linker" fragment. In Fragment-Based Drug Design (FBDD), this molecule pre-installs the ADME-favorable tail, leaving the chemist to focus solely on optimizing the "Head" (Hinge Binder).

Structural Causality

-

Solubility: The basic nitrogen of the

-methylpiperazine (pKa ~ 7.8) ensures protonation at physiological pH, drastically improving water solubility compared to bare aryl-thiazoles. -

Metabolic Stability: The direct C2-N bond is metabolically robust, unlike labile amide linkers often used in early discovery.

-

Reactivity: The C5-aldehyde is positioned to extend vectors into the hydrophobic back pocket (for Type II inhibitors) or directly to the hinge region, depending on the rigidity of the coupled partner.

Diagram 1: Pharmacophore Assembly Logic

(Visualizing how MPTC integrates into a final inhibitor structure)

Caption: Modular assembly of kinase inhibitors using MPTC as the "Tail-Core" fragment.

Experimental Protocols

Protocol A: Scaffold Quality Control & Preparation

Note: While MPTC is commercially available (CAS: 320423-50-5), purity is critical as aldehyde oxidation to carboxylic acid is a common degradation pathway.

Reagents:

-

MPTC (Solid, stored at -20°C under Ar).

-

DMSO-d6 (for NMR).[1]

-

LC-MS grade Acetonitrile/Water.

Procedure:

-

Visual Inspection: Ensure the solid is pale yellow. Darkening indicates oxidation or polymerization.

-

1H-NMR Validation: Confirm the diagnostic aldehyde proton singlet at ~9.8-10.0 ppm . The piperazine protons should appear as multiplets at 2.5-3.5 ppm and the N-methyl singlet at ~2.3 ppm .

-

Purity Check: Run LC-MS. The parent ion

should be 212.1 Da . If >5% carboxylic acid (M+16) is observed, repurify via silica flash chromatography (DCM:MeOH 95:5).

Protocol B: Library Synthesis via Reductive Amination

Objective: To couple MPTC with aromatic amines (hinge binders) to create a secondary amine linker.

Rationale: The resulting secondary amine mimics the NH-linker found in many kinase inhibitors, providing a hydrogen bond donor often required for potency.

Materials:

-

MPTC (1.0 equiv)

-

Diverse Anilines/Heterocyclic Amines (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Acetic Acid (catalytic)

-

DCE (1,2-Dichloroethane) - Chosen for optimal STAB solubility.

Step-by-Step:

-

Imine Formation: In a 4 mL vial, dissolve MPTC (0.2 mmol, 42 mg) and the selected amine (0.22 mmol) in DCE (2 mL). Add 10 µL glacial acetic acid.

-

Equilibration: Stir at Room Temperature (RT) for 1 hour. Tip: Monitor by TLC; disappearance of aldehyde indicates imine formation.

-

Reduction: Add STAB (0.3 mmol, 64 mg) in one portion.

-

Reaction: Stir at RT for 12-16 hours under Nitrogen.

-

Quench: Add sat. NaHCO3 (2 mL) and extract with DCM (3 x 2 mL).

-

Purification: Concentrate organic layer. Purify via prep-HPLC (Water/ACN + 0.1% Formic Acid).

Protocol C: Synthesis of Hydrazone-Linked Inhibitors

Objective: To create rigidified linkers often used in VEGFR2 inhibitors.

Step-by-Step:

-

Dissolve MPTC (1.0 equiv) in Ethanol.

-

Add substituted Hydrazine or Semicarbazide (1.0 equiv).

-

Add catalytic HCl (1-2 drops).

-

Reflux for 2-4 hours.

-

Workup: The product often precipitates upon cooling. Filter and wash with cold ethanol. This method yields high crystallinity products suitable for X-ray crystallography.

Biological Assay & Validation

Once the library is synthesized, compounds must be profiled.

Kinase Inhibition Assay (FRET-based)

Target: Src / Abl / VEGFR2 (Tyrosine Kinases).

Protocol:

-

Preparation: Prepare 10 mM stocks of inhibitors in 100% DMSO.

-

Dilution: Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Incubation: Incubate Kinase (e.g., c-Src, 0.5 nM) with inhibitor for 15 mins at RT. Causality: Pre-incubation allows slow-binding inhibitors (Type II) to equilibrate.

-

Reaction Start: Add ATP (at Km) and Peptide Substrate (e.g., Poly-Glu-Tyr, labeled).

-

Detection: After 60 mins, add EDTA/Detection Antibody (Eu-labeled). Read TR-FRET signal.

-

Data Analysis: Fit curves to the Hill equation to determine IC50.

Data Presentation: SAR Summary

Representative data structure for MPTC derivatives.

| Compound ID | R-Group (Head) | Linker Type | c-Src IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (µM) |

| MPTC-001 | 3-CF3-Aniline | Amine (-CH2-NH-) | 45 | 120 | >100 |

| MPTC-002 | Indazole-5-yl | Amine (-CH2-NH-) | 12 | 55 | >100 |

| MPTC-003 | Phenyl-urea | Hydrazone (=CH-NH-) | 250 | 15 | 45 |

| Dasatinib | (Control) | Amide | <1 | <1 | 20 |

Workflow Visualization

Diagram 2: Experimental Workflow

(From starting material to hit validation)

Caption: Step-by-step workflow for generating kinase inhibitor libraries from MPTC.

References

-

Sigma-Aldrich. 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde Product Specification. Retrieved January 29, 2026. Link

-

Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[2] Journal of Medicinal Chemistry, 47(27), 6658-6661.[2] Link

-

Das, J., et al. (2006).[3] 2-aminothiazole as a Novel Kinase Inhibitor Template.[2][3] Structure-activity Relationship Studies Toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-6832.[3] Link

-

Hassan, A. S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules (Basel, Switzerland), 25(18), 4335. Link

-

ChemicalBook. 2-(4-Methylpiperazin-1-yl)thiazole-5-carboxaldehyde Properties and Suppliers. Link

Sources

- 1. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Thiazole Synthesis & Troubleshooting

Introduction: The Thiazole Challenge

Thiazoles are pharmacophores of immense value, present in blockbusters like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . While the Hantzsch Thiazole Synthesis (condensation of

Variations in sterics, electronics, and pH often divert the reaction into "unexpected" failure pathways—yielding regioisomers, dimers, or dehalogenated starting materials rather than the target heterocycle. This guide deconstructs these failure modes using mechanistic causality.

Module A: Troubleshooting the Hantzsch Synthesis

Issue 1: "I isolated a product with the correct mass, but the NMR chemical shifts are wrong."

Diagnosis: You likely formed the 2-imino-2,3-dihydrothiazole regioisomer instead of the desired 2-aminothiazole .

The Mechanism: The Hantzsch reaction proceeds via two steps:

-

S-alkylation (Fast): The sulfur of the thiourea attacks the

-carbon of the haloketone. This is driven by the high nucleophilicity of sulfur (Soft Acid-Base theory). -

Cyclization (Rate-Determining): The nitrogen attacks the carbonyl carbon.[1][2]